Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate
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Overview
Description
Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate is a complex organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate typically involves multiple steps, starting with the preparation of the azetidine ring One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The azetidine ring and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine ring structures.
Phenylpropanoate derivatives: Compounds with similar phenylpropanoate moieties.
Uniqueness
Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate is unique due to the combination of its azetidine ring and phenylpropanoate structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-9-17(10-11)15(19)16-13-6-3-12(4-7-13)5-8-14(18)20-2/h3-4,6-7H,1,5,8-10H2,2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENAFZBPPBGMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)NC(=O)N2CC(=C)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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